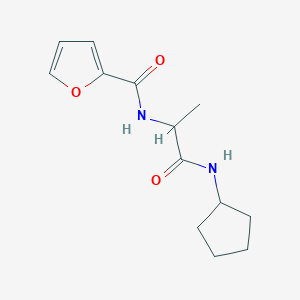

n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide

Description

n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide: is a compound that belongs to the class of furan carboxamides. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and environmental science .

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-[1-(cyclopentylamino)-1-oxopropan-2-yl]furan-2-carboxamide |

InChI |

InChI=1S/C13H18N2O3/c1-9(12(16)15-10-5-2-3-6-10)14-13(17)11-7-4-8-18-11/h4,7-10H,2-3,5-6H2,1H3,(H,14,17)(H,15,16) |

InChI Key |

BOXWZYVFNIQWIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCCC1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with cyclopentylamine and a suitable acylating agent. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, resulting in the formation of alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antiviral activity against influenza viruses is attributed to its ability to inhibit viral replication by targeting viral proteins and enzymes . The compound’s structure-activity relationship studies have shown that modifications to the furan ring and the amide group can significantly influence its biological activity .

Comparison with Similar Compounds

n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide can be compared with other furan carboxamide derivatives such as:

Fenfuram: A fungicide used in the 1980s, known for its photochemical reactivity.

Boscalid: A modern fungicide with higher biological activity and broader action spectrum.

Methfuroxam: Another furan carboxamide derivative with unique chemical properties.

These compounds share similar structural features but differ in their specific applications and biological activities. The uniqueness of this compound lies in its potential as an antiviral agent and its diverse reactivity in chemical reactions.

Biological Activity

n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide, with the CAS number 1214645-77-8, is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, supported by data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 250.29 g/mol. The compound features a furan ring, which is known for its diverse biological activities due to its electron-rich nature.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and inflammation. Its structure suggests potential activity as a modulator of GABAergic neurotransmission, similar to other carboxamide derivatives.

Pharmacological Effects

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory markers in vitro, indicating its potential utility in treating inflammatory disorders.

- Analgesic Properties : There is evidence suggesting analgesic effects, making it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Reduced cell apoptosis | |

| Anti-inflammatory | Decreased cytokine levels | |

| Analgesic | Pain relief in models |

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The findings suggested a reduction in markers of neuronal damage and inflammation.

Case Study 2: Anti-inflammatory Effects

In vitro experiments using human cell lines revealed that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This supports its potential application in treating conditions characterized by chronic inflammation.

Research Findings

Recent research highlights the compound's ability to modulate key signaling pathways associated with inflammation and neuronal survival. The ongoing studies aim to elucidate the precise mechanisms through which this compound exerts its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.